1-(5-Bromo-3-methoxypyridin-2-yl)ethanone
Overview
Description
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone typically involves the bromination of 3-methoxypyridine followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile. The acylation step involves the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(5-substituted-3-methoxypyridin-2-yl)ethanone derivatives.
Oxidation: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanoic acid.
Reduction: Formation of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(5-Bromo-3-methoxypyridin-2-yl)ethanone can be compared with other similar compounds such as:
- 1-(5-Chloro-3-methoxypyridin-2-yl)ethanone
- 1-(5-Fluoro-3-methoxypyridin-2-yl)ethanone
- 1-(5-Iodo-3-methoxypyridin-2-yl)ethanone
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
1-(5-bromo-3-methoxypyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-7(12-2)3-6(9)4-10-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEBOMXZZRMZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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